molecular formula C14H9ClN2S B11793570 2-(2-Chloropyridin-3-yl)-4-phenylthiazole

2-(2-Chloropyridin-3-yl)-4-phenylthiazole

Cat. No.: B11793570
M. Wt: 272.8 g/mol
InChI Key: YWFVKCKFVXETMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloropyridin-3-yl)-4-phenylthiazole ( 1431728-44-7) is a high-purity chemical compound supplied for research and development purposes. This hybrid molecule features a thiazole ring linked to a chloropyridine moiety, a structural motif of significant interest in medicinal chemistry . Thiazole-containing compounds are recognized for their wide range of biological activities, including notable antitumor properties . The thiazole scaffold is a privileged structure in anticancer drug design and is found in several approved therapeutics . Similarly, pyridine and pyrimidine derivatives are well-established scaffolds with substantial chemical and biological significance . The integration of these pharmacophores into a single hybrid molecule, such as this compound, is a strategic approach in multi-target drug design. This strategy aims to render synergistic effects and potentially overcome drug resistance, which is a major challenge in areas like cancer chemotherapy . Research into analogous pyridopyrimidinone-thiazole hybrids has demonstrated that aromatic substitutions, particularly chlorophenyl groups, can be highly favorable for cytotoxic activity against various cancer cell lines . Furthermore, such molecular frameworks have been investigated as potential inhibitors of key oncogenic targets, including the vascular endothelial growth factor receptor-2 (VEGFR-2) and the c-Met kinase . This makes this compound a valuable building block for researchers synthesizing novel compounds for evaluating antiproliferative activity. This product is intended for research use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9ClN2S

Molecular Weight

272.8 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)-4-phenyl-1,3-thiazole

InChI

InChI=1S/C14H9ClN2S/c15-13-11(7-4-8-16-13)14-17-12(9-18-14)10-5-2-1-3-6-10/h1-9H

InChI Key

YWFVKCKFVXETMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N=CC=C3)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Chloropyridin 3 Yl 4 Phenylthiazole and Analogues

Retrosynthetic Analysis of the 2-(2-Chloropyridin-3-yl)-4-phenylthiazole Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnection points, suggesting key bond formations in the forward synthesis.

The first logical disconnection is at the C-C bond between the pyridine (B92270) and thiazole (B1198619) rings. This approach simplifies the target into two heterocyclic precursors: a 3-substituted-2-chloropyridine and a 4-phenylthiazole (B157171) derivative. This strategy relies on a cross-coupling reaction in the forward synthesis to join the two rings.

A more fundamental disconnection breaks the thiazole ring itself, a common strategy for this heterocycle. This approach is based on the well-established Hantzsch thiazole synthesis. synarchive.com The disconnection of the C-S and C-N bonds within the thiazole ring leads to two key precursors: 2-chloropyridine-3-carbothioamide and an α-haloketone, specifically 2-bromoacetophenone. This is often the most direct route to the core structure.

Hantzsch Thiazole Synthesis Approaches and Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction for constructing the thiazole ring. synarchive.com The classical method involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com

For the synthesis of this compound, this reaction would involve the cyclocondensation of 2-chloropyridine-3-carbothioamide with 2-bromoacetophenone. The mechanism initiates with an SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone, displacing the bromide. youtube.com The resulting intermediate then undergoes an intramolecular cyclization via the nitrogen atom attacking the ketone carbonyl, followed by dehydration to form the aromatic thiazole ring. youtube.com The reaction is typically high-yielding and can be performed under relatively simple conditions, often by heating the reactants in a solvent like methanol (B129727) or ethanol. chemhelpasap.com

While the standard Hantzsch synthesis proceeds in neutral or basic conditions, adaptations using acidic conditions have also been explored, which can sometimes alter the regioselectivity of the products when using substituted thioureas. rsc.org One-pot, multi-component variations of the Hantzsch synthesis have also been developed, increasing the efficiency of the process by combining multiple steps without isolating intermediates. nih.gov

Table 1: Representative Hantzsch Thiazole Synthesis

Reactant 1 Reactant 2 Conditions Product Reference
2-Bromoacetophenone Thiourea Methanol, Heat 2-Amino-4-phenylthiazole (B127512) chemhelpasap.com
α-Halogeno ketones N-monosubstituted thioureas 10M-HCl-EtOH, 80°C 2-Imino-2,3-dihydrothiazoles rsc.org
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea, Substituted benzaldehydes SiW/SiO₂, Ultrasonic irradiation Substituted Hantzsch thiazole derivatives nih.gov

Multi-Component Reactions (MCRs) for Thiazole-Pyridine Construction

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like the target compound in a single pot. mdpi.com These reactions enhance synthetic efficiency by combining three or more reactants to form a product that contains portions of all starting materials. researchgate.net

Several MCRs have been developed for the synthesis of thiazole and pyridine ring systems. mdpi.commdpi.com For instance, a three-component reaction could potentially be devised using a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate (B1228247) to form a thiazole-pyrimidine fused system, which demonstrates the principle of building complex heterocycles in one pot. mdpi.com Another approach could involve the reaction of an oxo component, a primary amine, a thiocarboxylic acid, and a specialized isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net

While a specific MCR for this compound is not prominently documented, the principles of MCR design suggest a plausible pathway. Such a reaction might involve the condensation of a 2-chloropyridine (B119429) derivative, a source of the phenylacetyl group, a sulfur donor, and an ammonia (B1221849) source, converging to form the desired thiazole-pyridine scaffold directly.

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

The 2-chloro substituent on the pyridine ring of the title compound serves as a versatile "handle" for further molecular derivatization through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.com This reaction is exceptionally useful for creating C-C bonds. The 2-chloro position on the pyridine ring is reactive towards Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and alkyl groups.

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). nih.govresearchgate.net The use of aqueous media and microwave irradiation can significantly accelerate the reaction and improve its environmental footprint. rsc.org For example, the Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids has been shown to proceed efficiently under various catalytic systems. researchgate.net This strategy would allow for the synthesis of a library of analogues by replacing the chlorine atom with different substituents.

Table 2: Example Suzuki-Miyaura Coupling Conditions

Substrate Coupling Partner Catalyst System Conditions Product Reference
2,6-Dichlorobenzothiazole Arylboronic acids Pd(OAc)₂, SPhos Microwave, K₃PO₄ 2-Aryl-6-chlorobenzothiazoles capes.gov.br
2-Chloropyridine Phenylboronic acid (NHC)Pd(cinn)Cl Water, K₂CO₃ 2-Phenylpyridine researchgate.net
5-Bromothiazole derivatives Arylboronic acids Pd(PPh₃)₄ Microwave, Na₂CO₃, aq. DME 5-Arylthiazole derivatives rsc.org

Sonogashira Coupling Strategies

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a reliable method for forming sp²-sp C-C bonds. The 2-chloro group on the pyridine ring can be effectively coupled with various terminal alkynes using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.org

This reaction allows for the introduction of alkynyl moieties, which are valuable functional groups that can undergo further transformations. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org Studies have demonstrated the successful Sonogashira coupling of various halogenated pyridines, including 2-chloropyridines, with terminal alkynes, providing access to a range of 2-alkynylpyridine derivatives. rsc.orgresearchgate.net

Table 3: Example Sonogashira Coupling Conditions

Substrate Coupling Partner Catalyst System Conditions Product Reference
2-Amino-3-bromopyridines Terminal alkynes Pd(CF₃COO)₂, PPh₃, CuI Et₃N, DMF, 100°C 2-Amino-3-alkynylpyridines researchgate.net
3,5-Dibromo-2,6-dichloropyridine Terminal alkynes Pd(PPh₃)₄, CuI Et₃N, THF Alkynylated pyridines rsc.org
Aryl Halides Terminal Alkynes Pd catalyst, Cu(I) cocatalyst Amine base Aryl Alkynes wikipedia.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.orgacsgcipr.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

The 2-chloropyridine moiety is an excellent substrate for Buchwald-Hartwig amination. The reaction allows the chlorine atom to be displaced by a wide variety of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. nih.gov The catalytic system typically consists of a palladium precursor and a sterically hindered phosphine ligand, such as those from the biarylphosphine class, along with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). acsgcipr.orgorganic-chemistry.org This methodology provides a direct route to synthesize 2-amino-pyridine derivatives from the parent 2-chloropyridine scaffold.

Table 4: Example Buchwald-Hartwig Amination Conditions

Substrate Coupling Partner Catalyst System Conditions Product Reference
2-Chloropyrazine Morpholine None (SNAr) Water, KF, 100°C 2-Morpholinopyrazine nih.gov
Aryl Halides Primary/Secondary Amines Pd catalyst, Phosphine ligand Base (e.g., NaOtBu) Aryl Amines acsgcipr.org
Di- and Trichloropyrimidines Aryl- and Heteroarylamines Pd catalyst, Dialkylbiarylphosphine ligand Base 2-Substituted Aminopyrimidines mit.edu

Green Chemistry Principles in the Synthesis of Thiazole-Pyridine Compounds

The application of green chemistry principles to the synthesis of thiazole-pyridine compounds aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov Conventional methods for thiazole synthesis often rely on hazardous reagents and volatile organic solvents, leading to significant environmental concerns. nih.gov In contrast, green approaches offer safer, more sustainable alternatives. typeset.io

Key green chemistry strategies employed in the synthesis of thiazole derivatives include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of thiazole-pyridine synthesis, it can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. nih.govrsc.org For instance, novel 1-thiazolyl-pyridazinedione derivatives have been prepared efficiently using microwave irradiation in a multicomponent synthesis, highlighting the method's potential for creating complex heterocyclic systems. nih.gov

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions under mild conditions. nih.govmdpi.com Ultrasound-assisted synthesis of 2,4-diarylthiazoles in ionic liquids has been shown to be a mild, efficient, and environmentally friendly procedure. nih.gov This technique often leads to high yields, enhanced selectivity, and simplified work-up processes. nih.gov

Green Catalysts: The use of recyclable and non-toxic catalysts is a fundamental aspect of green chemistry. tandfonline.com Chitosan (B1678972), a naturally occurring biopolymer, and its derivatives have been successfully used as heterogeneous basic catalysts in the synthesis of thiazoles. nih.govmdpi.com These biocatalysts are advantageous due to their biodegradability, low cost, and reusability without significant loss of catalytic activity. mdpi.com For example, a cross-linked chitosan hydrogel has been used as a recyclable biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation, demonstrating high yields and mild reaction conditions. mdpi.com

Solvent-Free and Green Solvent Systems: Eliminating or replacing hazardous organic solvents is a primary goal of green synthesis. tandfonline.com Reactions can be conducted under solvent-free conditions, often by grinding the reactants together, which is a mechanically simple and environmentally benign approach for the one-pot synthesis of 2,4-disubstituted thiazoles. tandfonline.com When a solvent is necessary, green alternatives like water or ionic liquids are preferred. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov This approach is inherently green as it reduces the number of synthetic steps, minimizes waste generation, and saves time and energy. One-pot, three-component synthesis of thiazolyl-pyridazinediones under microwave irradiation is a prime example of this strategy's effectiveness. nih.gov

The following table summarizes a comparative study of different catalysts used in the synthesis of thiazole derivatives, highlighting the advantages of green catalysts.

CatalystReaction ConditionsYield (%)ReusabilityReference
Triethylamine (TEA)Conventional HeatingLowerNo mdpi.com
Chitosan (Cs)Ultrasonic IrradiationModerateYes nih.gov
Terephthalohydrazide Cs Schiff's Base (TCsSB)Ultrasonic IrradiationHigh (up to 95%)Yes (multiple cycles) nih.gov
Pyromellitimide Benzoyl Thiourea Cross-linked Chitosan (PIBTU-CS)Ultrasonic IrradiationHigh (over 90%)Yes (multiple cycles) mdpi.com

Emerging Synthetic Routes for Enhanced Yield and Selectivity

The quest for more efficient synthetic pathways to produce this compound and its analogues has led to the development of several innovative routes designed to improve reaction yields and control selectivity. These emerging methods often build upon classical syntheses, such as the Hantzsch thiazole synthesis, by incorporating modern catalytic systems and reaction conditions. youtube.com

The traditional Hantzsch synthesis involves the condensation of a thioamide with an α-haloketone. youtube.com For the target molecule, this would involve the reaction of 2-chloropyridine-3-carbothioamide with an α-haloacetophenone. However, achieving high yields and selectivity, particularly with substituted pyridines, can be challenging.

Emerging strategies to overcome these challenges include:

Catalytic Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds, respectively. researchgate.net These methods offer high selectivity and are crucial for constructing complex molecules like pyridine-thiazole hybrids. For instance, the synthesis of 2-amino-4-(2-pyridyl)thiazole derivatives has been accomplished through the α-bromination of 2-acetylpyridine (B122185) followed by condensation with thiourea. nih.gov Furthermore, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl) derivatives has been achieved using a Suzuki reaction with 4-fluorophenylboronic acid, demonstrating the utility of cross-coupling in modifying the thiazole core. nih.gov

Novel Hybrid Molecule Synthesis: Research into novel pyridine-thiazole hybrid molecules has yielded specific synthetic pathways that can be adapted for the target compound. For example, the synthesis of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide starts from 3-cyanopyridine, which is converted to the corresponding carbothioamide and then cyclized with ethyl-2-chloroacetoacetate. acs.org A similar strategy could be envisioned starting from 2-chloro-3-cyanopyridine. Another approach involves the [2+3]-cyclocondensation reaction of 1-(pyridin-2-yl)thiourea (B83643) with 3-chloropentane-2,4-dione (B157559) to form a key thiazole intermediate, which is then further functionalized. nih.gov

The table below outlines a general synthetic approach for pyridine-thiazole derivatives based on a multi-step synthesis, indicating the types of reactions and typical yields.

StepReaction TypeStarting MaterialsProductTypical Yield (%)Reference
1Thioamidation3-Cyanopyridine, P₄S₁₀Pyridine-3-carbothioamide- acs.org
2Hantzsch CyclizationPyridine-3-carbothioamide, Ethyl-2-chloroacetoacetateEthyl-5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylate- acs.org
3HydrazinolysisThiazole-carboxylate, Hydrazine hydrate5-Methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide- acs.org
4CondensationThiazole-carbohydrazide, Aromatic aldehydeN'-Arylmethylene-5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide- acs.org

While a specific, high-yield synthesis for this compound is not extensively detailed in the reviewed literature, the principles and methodologies described for analogous compounds provide a clear roadmap. The Hantzsch synthesis remains a viable core strategy, where the reaction of 2-chloropyridine-3-carbothioamide with phenacyl bromide or a related α-haloketone would yield the desired product. mdpi.comresearchgate.net Optimizing this reaction through microwave assistance, ultrasonic irradiation, or the use of green catalysts could significantly enhance the yield and selectivity, aligning with modern synthetic standards.

Detailed Structural and Electronic Investigations of 2 2 Chloropyridin 3 Yl 4 Phenylthiazole

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation and electronic characterization of 2-(2-Chloropyridin-3-yl)-4-phenylthiazole.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for determining the precise connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270), thiazole (B1198619), and phenyl rings.

Pyridine Ring Protons: The protons on the 2-chloropyridine (B119429) ring are anticipated to appear as a set of coupled multiplets in the downfield region, typically between δ 7.5 and 8.5 ppm. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring would deshield these protons.

Thiazole Ring Proton: The proton at the 5-position of the thiazole ring is expected to resonate as a singlet, likely in the range of δ 7.0-8.0 ppm. For comparison, the H5 proton in 2-amino-4-phenylthiazole (B127512) appears at δ 6.98 ppm in DMSO-d₆. rsc.org

Phenyl Ring Protons: The protons of the 4-phenyl substituent will likely appear as a complex multiplet between δ 7.2 and 7.9 ppm. In 2-amino-4-phenylthiazole, the phenyl protons resonate in the range of δ 7.21-7.86 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton.

Pyridine Ring Carbons: The carbon atoms of the 2-chloropyridine ring are expected to show signals in the aromatic region (δ 120-155 ppm), with the carbon bearing the chlorine atom (C2) appearing at a characteristic downfield shift.

Thiazole Ring Carbons: The C2, C4, and C5 carbons of the thiazole ring are expected to have distinct chemical shifts. In related 4-phenylthiazole (B157171) derivatives, C2 typically resonates around δ 168 ppm, C4 around δ 150 ppm, and C5 around δ 102 ppm. rsc.org The substituent at the 2-position will influence the chemical shift of C2.

Phenyl Ring Carbons: The carbons of the phenyl ring will give rise to signals in the δ 125-135 ppm range, with the ipso-carbon (attached to the thiazole ring) showing a distinct shift.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals by revealing their coupling relationships.

Fragment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Pyridine H7.5 - 8.5120 - 155
Thiazole H57.0 - 8.0~102
Phenyl H7.2 - 7.9125 - 135
Thiazole C2-~168
Thiazole C4-~150

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insights into the functional groups and bonding within the molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands.

C=N and C=C Stretching: Aromatic ring stretching vibrations for the pyridine, thiazole, and phenyl rings are anticipated in the 1600-1400 cm⁻¹ region. For instance, in 2-amino-4-(4-chlorophenyl)thiazole, C=N and C=C stretching bands are observed in this range. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration of the chloropyridine ring would likely appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Thiazole Ring Vibrations: The characteristic vibrations of the thiazole ring are also expected in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings, which are often more intense in Raman spectra.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
C=N, C=C Stretch1400 - 1600
C-Cl Stretch600 - 800

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for confirming the molecular formula of the compound by providing its exact mass with high precision. For this compound (C₁₄H₉ClN₂S), the expected monoisotopic mass would be calculated based on the most abundant isotopes of its constituent elements. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, likely showing fragments corresponding to the loss of the chlorine atom, the cleavage of the bond between the pyridine and thiazole rings, and fragmentation of the individual ring systems.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within the molecule.

UV-Visible Absorption: The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated aromatic system. The presence of the extended π-system encompassing the phenyl, thiazole, and pyridine rings would likely result in absorption maxima at longer wavelengths compared to the individual parent heterocycles. For example, 2-amino-4-phenyl thiazole exhibits absorption maxima at 229 and 283 nm. caymanchem.com

Fluorescence Spectroscopy: Depending on its structural rigidity and the nature of its excited states, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first singlet excited state.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the molecule in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for the title compound is not available, data from related structures provide valuable insights. For instance, the crystal structure of 2-chloropyridine-3-carboxamide reveals a dihedral angle of 63.88 (8)° between the pyridine ring and the carboxamide group. iucr.orgresearchgate.net In the solid state of this compound, a significant dihedral angle between the pyridine and thiazole rings is also expected due to steric hindrance. The packing of the molecules in the crystal lattice would likely be governed by a combination of van der Waals forces and potentially weak C-H···N or C-H···S hydrogen bonds.

Conformational Analysis and Isomerism

The molecule possesses rotational freedom around the single bond connecting the pyridine and thiazole rings, leading to the possibility of different conformations. The relative orientation of these two rings is a key structural feature.

Due to steric hindrance between the ortho-protons of the pyridine ring and the thiazole ring, a non-planar conformation is expected to be the most stable. Computational modeling, in conjunction with experimental data from techniques like NOE (Nuclear Overhauser Effect) NMR spectroscopy, could be employed to determine the preferred conformation in solution. Isomerism in this context primarily relates to these rotational isomers or conformers.

Reactivity and Chemical Transformations of the 2 2 Chloropyridin 3 Yl 4 Phenylthiazole Scaffold

Reactivity of the Chloropyridine Moiety

The 2-chloropyridine (B119429) portion of the molecule is particularly susceptible to transformations at the carbon atom bearing the chlorine substituent. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom activates the chlorine for displacement by various reagents.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing effect of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. nih.govyoutube.com A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of functionalized derivatives.

Common nucleophiles for this transformation include amines, alcohols, and thiols. For instance, reactions with primary or secondary amines can introduce substituted amino groups at the 2-position of the pyridine ring. youtube.com Similarly, alkoxides or phenoxides can be used to form the corresponding ether derivatives, while thiolates can yield thioethers. The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions, often requiring elevated temperatures. youtube.com

NucleophileReagent ExampleProduct TypeTypical Conditions
AminePrimary/Secondary Amine (e.g., piperidine)2-Aminopyridine derivativeHeat
AlcoholSodium Alkoxide (e.g., NaOEt)2-Alkoxypyridine derivativeEtOH, heat
ThiolSodium Thiolate (e.g., NaSPh)2-Thioetherpyridine derivativeHeat

Metal-Catalyzed Coupling at the Chlorine Center

The carbon-chlorine bond in 2-chloropyridines serves as an excellent handle for various metal-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-chloropyridine with boronic acids or esters. It is a versatile method for introducing aryl, heteroaryl, or alkyl groups at the 2-position.

Stille Coupling: In a Stille coupling, organostannanes are used as the coupling partners with the 2-chloropyridine in the presence of a palladium catalyst. This method is known for its tolerance of a wide variety of functional groups.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 2-chloropyridine with alkenes to form substituted pyridyl-alkenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for the formation of C-N bonds, often proceeding under milder conditions and with a broader substrate scope for the amine coupling partner.

Nickel-Catalyzed Coupling: Nickel catalysts have also been shown to be effective for the cross-coupling of 2-chloropyridines with various partners, including Grignard reagents and alkyl bromides. nih.govoup.comwisc.edu

Cobalt-Catalyzed Coupling: Cobalt catalysts can also be utilized for cross-coupling reactions of chloropyridines with Grignard reagents. oup.com

Coupling ReactionCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh3)4, base2-Arylpyridine derivative
StilleOrganostannanePd(PPh3)42-Substituted pyridine
HeckAlkenePd(OAc)2, PPh3, base2-Alkenylpyridine derivative
Buchwald-HartwigAminePd2(dba)3, ligand, base2-Aminopyridine derivative
Nickel-CatalyzedAlkyl bromideNiBr2·3H2O, ligand2-Alkylpyridine derivative
Cobalt-CatalyzedGrignard reagentCo(acac)22-Substituted pyridine

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an electron-rich aromatic system, but its reactivity is modulated by the attached pyridyl and phenyl groups.

Electrophilic Aromatic Substitution on the Thiazole Ring

Electrophilic aromatic substitution on the thiazole ring itself is generally directed to the C-5 position, which is the most nucleophilic carbon. However, in the target molecule, the C-4 position is already substituted with a phenyl group. The presence of the electron-withdrawing 2-(2-chloropyridin-3-yl) group at the C-2 position will further deactivate the thiazole ring towards electrophilic attack. Therefore, forcing conditions would likely be required for any electrophilic substitution on the thiazole ring, with the C-5 position being the most probable site of reaction.

Functionalization at C2 and C4 Positions of Thiazole

In the given scaffold, the C-2 and C-4 positions are already substituted. However, it is worth noting that functionalization at the C-5 position is a common strategy in thiazole chemistry. For example, direct arylation at the C-5 position of a 4-phenylthiazole (B157171) has been reported, though the presence of an aryl group at C-5 can enhance the reactivity of the C-4 phenyl group in other transformations. researchgate.net

Transformations of the Phenyl Substituent

The phenyl group at the C-4 position of the thiazole ring can undergo electrophilic aromatic substitution. The directing effect of the thiazole ring on the phenyl group needs to be considered. The thiazole ring is generally considered a deactivating group, but its influence on the regioselectivity of electrophilic attack on the attached phenyl ring can be complex.

Research on the ruthenium-catalyzed direct arylation of 4-phenylthiazoles has shown that the introduction of an aryl unit at the C-5 position of the thiazole enhances the reactivity of the C-4 phenyl group, allowing for selective mono-arylation at the ortho position of the phenyl ring. researchgate.net This suggests that the thiazole moiety can act as a directing group for functionalization of the attached phenyl substituent.

Common electrophilic aromatic substitution reactions that could be performed on the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regioselectivity of these reactions would be influenced by the electronic nature of the thiazole substituent and the reaction conditions employed. byjus.comwikipedia.orgmasterorganicchemistry.com

ReactionReagentProduct TypeExpected Regioselectivity
NitrationHNO3/H2SO4Nitrophenyl derivativemeta or para to the thiazole
BrominationBr2, FeBr3Bromophenyl derivativemeta or para to the thiazole
SulfonationFuming H2SO4Phenylsulfonic acid derivativemeta or para to the thiazole
Friedel-Crafts AcylationAcyl chloride, AlCl3Acylphenyl derivativemeta or para to the thiazole

Derivatization Strategies for Analog Libraries

The generation of analog libraries from the 2-(2-chloropyridin-3-yl)-4-phenylthiazole scaffold can be systematically approached by targeting modifications at three key positions: the phenyl ring, the pyridine ring, and the thiazole ring. Each of these moieties possesses distinct chemical reactivity that can be exploited to introduce a wide range of functional groups, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

The 4-phenyl substituent on the thiazole ring is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. The orientation of these substitutions will be directed by the activating and ortho-, para-directing nature of the thiazole ring, although the specific electronic effects of the 2-(2-chloropyridin-3-yl) group would also play a role.

Common electrophilic substitution reactions that can be employed include:

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br, -I) onto the phenyl ring can be achieved using standard halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. These halogenated derivatives can serve as handles for further functionalization, for instance, through cross-coupling reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO₂) onto the phenyl ring. The nitro group can subsequently be reduced to an amino group (-NH₂), which can then be further derivatized.

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups can be accomplished via Friedel-Crafts reactions using acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst. These modifications allow for the exploration of steric and electronic effects on activity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could also be employed if a suitable handle, like a bromo or iodo group, is first introduced onto the phenyl ring. This would allow for the coupling of various aryl, heteroaryl, or vinyl groups.

Table 1: Representative Derivatization Strategies for the Phenyl Ring

Starting MaterialReagent/CatalystReaction TypePotential Product
This compoundNBS, CCl₄Bromination2-(2-Chloropyridin-3-yl)-4-(4-bromophenyl)thiazole
This compoundHNO₃, H₂SO₄Nitration2-(2-Chloropyridin-3-yl)-4-(4-nitrophenyl)thiazole
This compoundAcetyl chloride, AlCl₃Friedel-Crafts Acylation4-(4-Acetylphenyl)-2-(2-chloropyridin-3-yl)thiazole
2-(2-Chloropyridin-3-yl)-4-(4-bromophenyl)thiazolePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Suzuki Coupling2-(2-Chloropyridin-3-yl)-4-(biphenyl-4-yl)thiazole

Note: The reactions and products in this table are illustrative examples based on general chemical principles and may require experimental optimization for the specific substrate.

The pyridine ring, with its electron-deficient nature and the presence of a chloro substituent at the 2-position, is a prime site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles. This provides a straightforward method for introducing diverse functionalities. Common nucleophiles include:

Amines (primary and secondary), leading to the formation of 2-amino-pyridine derivatives.

Alcohols and phenols, yielding 2-alkoxy- or 2-aryloxy-pyridine analogs.

Thiols, resulting in the formation of 2-thioether-pyridines.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond on the pyridine ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl substituents.

Buchwald-Hartwig Amination: This reaction provides an alternative route to 2-amino-pyridine derivatives by coupling with a variety of primary and secondary amines.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through coupling with terminal alkynes.

Table 2: Representative Derivatization Strategies for the Pyridine Ring

Starting MaterialReagent/CatalystReaction TypePotential Product
This compoundMorpholine, K₂CO₃, DMSOSNAr2-(2-(Morpholin-4-yl)pyridin-3-yl)-4-phenylthiazole
This compoundSodium methoxide, Methanol (B129727)SNAr2-(2-Methoxypyridin-3-yl)-4-phenylthiazole
This compoundPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Suzuki Coupling4-Phenyl-2-(2-phenylpyridin-3-yl)thiazole
This compoundAniline, Pd₂(dba)₃, BINAP, NaOtBuBuchwald-Hartwig Amination4-Phenyl-2-(2-(phenylamino)pyridin-3-yl)thiazole

Note: The reactions and products in this table are illustrative examples based on general chemical principles and may require experimental optimization for the specific substrate.

The thiazole ring itself offers possibilities for functionalization, primarily at the C5 position, which is the most electron-rich position in the 2,4-disubstituted thiazole system and thus most susceptible to electrophilic attack. C-H activation strategies have also emerged as powerful tools for the direct functionalization of thiazole rings.

Electrophilic Substitution: While less reactive than the phenyl ring, the C5 position of the thiazole can undergo electrophilic substitution reactions under certain conditions. For instance, halogenation at the C5 position can be achieved using reagents like NBS or NCS. The resulting 5-halothiazole can then be used in cross-coupling reactions.

C-H Activation/Functionalization: Modern synthetic methods, particularly palladium-catalyzed C-H activation, provide a direct route to functionalize the C5 position of the thiazole ring. This can include arylation, alkenylation, and other transformations, avoiding the need for pre-functionalization of the ring.

Metalation: Deprotonation at the C5 position using a strong base like n-butyllithium can generate a lithiated intermediate. This nucleophilic species can then be quenched with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a range of substituents.

Table 3: Representative Derivatization Strategies for the Thiazole Ring

Starting MaterialReagent/CatalystReaction TypePotential Product
This compoundNBS, AcetonitrileHalogenation5-Bromo-2-(2-chloropyridin-3-yl)-4-phenylthiazole
This compoundIodobenzene, Pd(OAc)₂, CuI, PPh₃C-H Arylation2-(2-Chloropyridin-3-yl)-4,5-diphenylthiazole
This compoundn-BuLi, THF; then BenzaldehydeMetalation-Addition(2-(2-Chloropyridin-3-yl)-4-phenylthiazol-5-yl)(phenyl)methanol
5-Bromo-2-(2-chloropyridin-3-yl)-4-phenylthiazolePhenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃NSonogashira Coupling2-(2-Chloropyridin-3-yl)-4-phenyl-5-(phenylethynyl)thiazole

Note: The reactions and products in this table are illustrative examples based on general chemical principles and may require experimental optimization for the specific substrate.

Computational and Theoretical Studies on 2 2 Chloropyridin 3 Yl 4 Phenylthiazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

No published research was found that specifically details the Density Functional Theory (DFT) calculations for 2-(2-Chloropyridin-3-yl)-4-phenylthiazole. Such studies would be necessary to determine its electronic structure and properties.

Frontier Molecular Orbital (FMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap for this compound, are not available in the existing literature.

Electrostatic Potential Surface Analysis

An electrostatic potential surface map for this compound, which would illustrate the charge distribution and reactive sites, has not been reported in published studies.

Spectroscopic Property Prediction (NMR, UV-Vis)

There are no available theoretical predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts or the Ultraviolet-Visible (UV-Vis) absorption spectra of this compound based on computational methods.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Information regarding molecular dynamics simulations to understand the conformational flexibility and dynamic behavior of this compound is not present in the scientific literature.

Molecular Docking Studies for Target-Ligand Interaction Prediction

Specific molecular docking studies investigating the binding affinity and interaction of this compound with any biological target have not been documented.

Binding Mode Analysis

As no molecular docking studies have been reported, there is no information available on the potential binding modes of this compound within a protein active site.

Interaction Energy Calculations

No published studies containing interaction energy calculations for this compound were found. Such calculations would typically involve quantum mechanics or molecular mechanics methods to determine the binding affinity of the compound with a biological target. This would include calculating electrostatic, van der Waals, and solvation energy components to understand the nature and strength of the interaction. Without relevant research, no data tables or detailed findings can be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling in a Mechanistic Context

There are no available QSAR models for this compound in the reviewed literature. A QSAR study for this compound would involve compiling a dataset of structurally related molecules with their measured biological activities. Statistical models would then be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with this activity. Such models are valuable for predicting the activity of new, unsynthesized derivatives and for providing insights into the mechanism of action. The absence of such studies prevents any discussion of predictive models or the generation of related data tables.

No Specific Data Available for this compound

Following a comprehensive review of available scientific literature, no specific research data or detailed studies concerning the chemical compound This compound were found. Consequently, the development of an article detailing its advanced applications in non-biological fields, as per the requested outline, cannot be fulfilled at this time.

The requested topics included detailed research findings on its potential use as a chemosensor for metal ions and other analytes, including its colorimetric and fluorimetric sensing mechanisms, and binding stoichiometry. Additionally, information was sought regarding its role in organic light-emitting diodes (OLEDs) and organic electronics, specifically its electron transport properties and luminescent characteristics.

Searches for this particular thiazole-pyridine hybrid structure did not yield any dedicated studies that would provide the scientifically accurate and detailed information required to populate the specified sections and subsections. While research exists for the broader class of thiazole-pyridine hybrids, the strict instruction to focus solely on this compound prevents the use of generalized data from related compounds.

Therefore, without specific experimental results, data tables, and detailed research findings for the target compound, it is not possible to generate the authoritative and evidence-based article as instructed.

Advanced Applications of Thiazole Pyridine Hybrid Structures in Non Biological Fields

Semiconductor Applications

No research data is currently available on the specific semiconductor applications of 2-(2-Chloropyridin-3-yl)-4-phenylthiazole.

Table 1: Research Findings on Thiazole-Pyridine Hybrid Structures

Focus Area Key Findings Referenced Compounds
Biological ActivityPrimarily investigated for anticancer and antimicrobial properties. mdpi.comnih.govnih.govThiazole-pyridine hybrid molecules (general)
Organic SemiconductorsThiazole-containing molecules show potential for use in OFETs, OPVs, and OLEDs. researchgate.netcapes.gov.brThiazole-based organic semiconductors (general)

Structure Activity Relationship Sar and Mechanistic Investigations at a Molecular Level

Molecular Interaction Profiling with Biological Targets (In Vitro Studies)

The biological activity of a compound is intrinsically linked to its ability to interact with specific biological targets. For 2-(2-Chloropyridin-3-yl)-4-phenylthiazole, its profile is likely dictated by the combined functionalities of its constituent parts. Thiazole (B1198619) and pyridine (B92270) derivatives are known to engage with a wide array of biological macromolecules.

Enzyme Inhibition Studies (e.g., EGFR TK, KasA protein)

For instance, derivatives of 4-anilinoquinazolines and other heterocyclic systems have demonstrated potent inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), a key target in oncology. researchgate.net The general structure of this compound shares features with known ATP-competitive inhibitors. The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) region of ATP with the kinase hinge region.

Similarly, the KasA protein, a β-ketoacyl-ACP synthase involved in the mycolic acid biosynthesis of Mycobacterium tuberculosis, is a validated target for antitubercular drug discovery. researchgate.net Thiazole-containing compounds have been investigated as KasA inhibitors. nih.gov The lipophilic phenyl group and the halogenated pyridine ring of this compound could potentially occupy the hydrophobic acyl-binding channel of KasA.

To illustrate the potential for enzyme inhibition by related scaffolds, the following table presents data for representative thiazole derivatives against various enzyme targets.

Compound/ScaffoldTarget EnzymeIC₅₀ (µM)Reference
Pyridine-thiazolidin-4-one hybrid (8a)CDK20.675 semanticscholar.org
Pyridine-2,3-dihydrothiazole hybrid (13a)GSK3β0.118 semanticscholar.org
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleS. pneumoniae0.03-7.81 nih.gov

Note: The data in this table is for structurally related compounds and not for this compound. It is presented to illustrate the potential biological activities of the core scaffold.

Protein-Ligand Interaction Mapping

Computational molecular docking studies on related pyridine-thiazole hybrids have provided insights into their potential binding modes within protein active sites. nih.govarabjchem.org These studies often reveal key interactions such as:

Hydrogen Bonding: The nitrogen atoms of the pyridine and thiazole rings are potential hydrogen bond acceptors.

π-π Stacking: The phenyl and pyridine rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein's binding pocket.

Hydrophobic Interactions: The phenyl group and the pyridine ring can form hydrophobic interactions with nonpolar residues.

Halogen Bonding: The chlorine atom on the pyridine ring can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

Influence of Substituent Effects on Molecular Recognition and Activity

The nature and position of substituents on the core scaffold of this compound are critical determinants of its biological activity. These effects can be broadly categorized into electronic and steric effects. nih.gov

Electronic Effects

The electronic properties of the substituents influence the electron density distribution across the molecule, thereby affecting its ability to interact with biological targets.

Phenyl Group at the 4-Position of the Thiazole Ring: The phenyl group can exert both inductive and resonance effects. Depending on the electronic nature of any further substituents on the phenyl ring (which are absent in the parent compound), it can either donate or withdraw electron density from the thiazole ring. This can impact the reactivity and interaction potential of the thiazole moiety.

Steric Effects

The size and spatial arrangement of substituents play a crucial role in determining how the molecule fits into a protein's binding site.

2-Chloro Group: The presence of the chlorine atom at the 2-position of the pyridine ring introduces steric bulk. This can influence the preferred conformation of the molecule, particularly the rotational barrier between the pyridine and thiazole rings. This conformational preference can be critical for achieving an optimal orientation for binding to a target protein.

Lipophilicity Contributions

Lipophilicity, a critical physicochemical parameter, significantly influences the pharmacokinetic and pharmacodynamic properties of therapeutic agents. In the context of this compound and its analogs, lipophilicity is a key determinant of their biological activity. The lipophilicity of these compounds is primarily governed by the interplay of their fundamental molecular structure and the characteristics of their functional groups, including nature, position, and quantity.

The substitution of a chlorine atom on the phenylthiazole moiety generally leads to an increase in the molecule's lipophilicity. nih.gov Conversely, the introduction of hydrophilic groups, such as a hydroxyl group, tends to decrease lipophilicity. nih.gov Studies on related thiazole-containing scaffolds, such as flavanones, have demonstrated that chlorine substitution on the phenylthiazole ring results in the most lipophilic compounds within a series. nih.gov

Experimental and computational methods are employed to quantify the lipophilicity of these compounds, often expressed as logP or RM0 values. nih.govmdpi.com These values are instrumental in establishing structure-activity relationships (SAR). For many biologically active thiazole derivatives, a correlation exists between their lipophilicity and their observed biological effects. mdpi.com For instance, active flavonoids have been found to possess logP values within a specific range, highlighting the importance of an optimal lipophilicity for antibacterial activity. mdpi.com

Table 1: Experimentally Determined Lipophilicity Parameters for Selected Thiazole Derivatives

Compound ClassSubstituentLipophilicity ParameterValueReference
FlavanoneChlorine-substituted phenylthiazoleRetention CapacityHighest in series nih.gov
FlavanoneMethoxy-substituted phenylthiazoleRetention CapacityLowest in series nih.gov
FlavoneChlorine-substituted phenylthiazoleRetention CapacityHighest in series nih.gov
FlavoneUnsubstituted phenylthiazoleRetention CapacityLowest in series nih.gov
Dipyridothiazine1,2,3-TriazolelogPTLC4.26 - 6.15 mdpi.com
2-Aminothiazol-4(5H)-oneAdamantylamino, 4-bromophenyllog kw5.63 mdpi.com
2-Aminothiazol-4(5H)-oneAdamantylamino, 4-bromophenylRM03.56 mdpi.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Conformational Flexibility and its Impact on Biological Interactions

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its ability to interact with biological targets. For this compound and related compounds, conformational flexibility plays a pivotal role in defining their biological activity. This flexibility allows the molecule to adopt various spatial arrangements, some of which may be more favorable for binding to a specific receptor or enzyme active site.

In dihydrobenzothiazepine systems, a related heterocyclic structure, the methylene (B1212753) protons are chemically non-equivalent in any given conformation, leading to complex NMR spectra that provide detailed insights into the ring's puckering and the orientation of its substituents. nih.gov The dihydrobenzothiazepine ring itself is a crucial element for certain biological activities, such as α-glucosidase inhibition. nih.gov

The presence of bulky or flexible substituents can further enhance conformational diversity. Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to explore the potential energy landscape and identify low-energy conformers. nih.gov These studies have shown that even for relatively rigid ring systems like cyclophosphazenes, a degree of conformational flexibility exists, which can be influenced by intermolecular interactions such as π-π stacking or π-H interactions in the solid state. nih.gov This inherent flexibility can be a key factor in the molecule's ability to adapt its shape to fit a biological binding pocket, thereby modulating its activity.

Table 2: Conformational Features of Related Heterocyclic Systems

Compound ClassKey Conformational FeatureMethod of DeterminationBiological ImplicationReference
2,3-Dihydro-1,5-benzothiazepinesIntramolecular hydrogen bonding1H-NMR, IR SpectroscopyInfluences binding to α-glucosidase nih.gov
2,3-Dihydro-1,5-benzothiazepinesPuckered ring conformation1H-NMR SpectroscopyAffects substituent orientation nih.gov
CyclotetraphosphazenesChair and boat conformationsSingle-crystal X-ray diffractionInfluenced by intermolecular π-π and π-H interactions nih.gov
CyclotetraphosphazenesLow energy barrier between conformersDFT CalculationsAllows adaptation to binding sites nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Mechanistic Pathways of Molecular Action (In Vitro)

The in vitro biological activity of this compound and its derivatives is a consequence of their interactions with specific molecular targets, leading to the modulation of various cellular pathways. The precise mechanism of action can vary depending on the specific structural features of the compound and the biological system under investigation.

One prominent area of investigation for thiazole-containing compounds is their potential as enzyme inhibitors. For example, derivatives of 2,3-dihydro-1,5-benzothiazepines have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This inhibitory action is a key therapeutic strategy for managing postprandial hyperglycemia in diabetes. mdpi.com The mechanism often involves the binding of the inhibitor to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose. mdpi.com

Furthermore, certain 4-phenylthiazole (B157171) derivatives have been designed and evaluated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov The inhibition of these enzymes has implications for the treatment of pain and inflammation. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural motifs required for potent dual inhibition. nih.gov

In the realm of anticancer research, some 1,10-phenanthroline (B135089) derivatives incorporating a 4-phenylthiazole moiety have been studied for their ability to interact with and stabilize G-quadruplex DNA structures, particularly in telomeric regions. nih.gov The stabilization of these structures can interfere with the activity of telomerase, an enzyme overexpressed in a majority of cancer cells, thereby leading to cell cycle arrest and apoptosis. nih.gov Other thiazole derivatives have demonstrated antiproliferative activity through the inhibition of histone acetylase (HAT) enzymes, which play a crucial role in regulating gene expression. mdpi.com

The versatility of the thiazole scaffold is further highlighted by its incorporation into compounds designed as cholinesterase inhibitors for potential application in neurodegenerative diseases. academie-sciences.fr Molecular docking studies have provided insights into the stabilizing interactions between these thiazole derivatives and the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.fr

Table 3: Investigated In Vitro Mechanisms of Action for Thiazole Derivatives

Compound Class/DerivativeInvestigated MechanismTarget/PathwayBiological OutcomeReference
2,3-Dihydro-1,5-benzothiazepinesEnzyme Inhibitionα-GlucosidaseReduced carbohydrate digestion nih.gov
4-PhenylthiazolesDual Enzyme InhibitionSoluble epoxide hydrolase (sEH), Fatty acid amide hydrolase (FAAH)Anti-inflammatory, Analgesic nih.gov
1,10-Phenanthroline-4-phenylthiazoleDNA InteractionTelomeric G-quadruplex stabilizationAnticancer (apoptosis induction) nih.gov
2-(2-Hydrazinyl)-1,3-thiazolesEnzyme InhibitionHistone Acetylase (HAT)Antiproliferative mdpi.com
1,3-Thiazole derivativesEnzyme InhibitionAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Cholinesterase inhibition academie-sciences.fr

This table is interactive. You can sort and filter the data by clicking on the column headers.

Challenges and Future Perspectives in the Research of 2 2 Chloropyridin 3 Yl 4 Phenylthiazole

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of thiazole (B1198619) derivatives often involves multi-step procedures with harsh reagents and solvents, leading to significant waste generation and environmental concerns. A primary challenge lies in developing more efficient and sustainable synthetic routes for 2-(2-chloropyridin-3-yl)-4-phenylthiazole. Future research should prioritize the adoption of green chemistry principles.

Key areas of focus include:

Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reaction profiles. nih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents and recyclable catalysts, such as biocatalysts, can minimize the environmental footprint of the synthesis. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

MethodologyAdvantagesDisadvantages
Conventional Synthesis Well-established proceduresHarsh conditions, long reaction times, significant waste
Microwave-Assisted Rapid heating, shorter reaction times, higher yieldsSpecialized equipment required
Ultrasound-Assisted Enhanced reaction rates, improved mass transferPotential for localized hot spots
Green Catalysis Reduced environmental impact, catalyst recyclabilityCatalyst development can be challenging

Exploration of Novel Target Interactions and Molecular Mechanisms

While pyridine-thiazole hybrids have shown potential in various therapeutic areas, a detailed understanding of their molecular mechanisms of action is often lacking. For this compound, future research should focus on elucidating its specific biological targets and the downstream signaling pathways it modulates.

This can be achieved through:

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the cellular proteins that directly interact with the compound.

Mechanism of Action Studies: Investigating the biochemical and cellular effects of the compound to understand how it exerts its biological activity. For instance, studies on related pyridine-thiazole derivatives suggest potential mechanisms involving the induction of genetic instability in tumor cells. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogues to understand how structural modifications impact biological activity, which can provide insights into the key pharmacophoric features required for target binding.

Integration with Advanced Material Science Methodologies

The unique electronic properties of the thiazole ring make it an attractive component for advanced materials. researchgate.net Thiazole-based organic semiconductors have been explored for applications in organic electronics. researchgate.net The integration of this compound into material science represents a nascent but potentially fruitful area of research.

Future directions could include:

Organic Electronics: Investigating the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.net The electron-withdrawing nature of the pyridine (B92270) ring and the electron-donating properties of the thiazole ring could lead to interesting charge-transport properties.

Sensors: Developing chemosensors based on the this compound scaffold for the detection of metal ions or other analytes. The nitrogen and sulfur atoms in the heterocyclic rings can act as coordination sites.

Metal Complexes: Synthesizing metal complexes with this compound as a ligand to explore their catalytic, magnetic, or photoluminescent properties. nih.gov

Computational Design and Prediction of Advanced Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, in silico approaches can accelerate the design and development of advanced analogues with improved properties.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of compounds with their biological activity or material properties. This can be used to predict the activity of novel analogues before their synthesis.

Molecular Docking: Simulating the binding of this compound and its derivatives to the active sites of biological targets to predict binding affinities and modes of interaction. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound and its interactions with its environment over time to gain a deeper understanding of its mechanism of action and stability. nih.gov

Density Functional Theory (DFT) Calculations: Predicting the electronic structure, reactivity, and spectroscopic properties of new analogues to guide their design and synthesis. nih.gov

Table 2: Computational Approaches in Thiazole-Pyridine Research

Computational MethodApplication
QSAR Predicting biological activity and material properties.
Molecular Docking Elucidating binding modes and predicting affinities. nih.gov
MD Simulations Studying dynamic interactions and stability. nih.gov
DFT Calculations Predicting electronic properties and reactivity. nih.gov

Overcoming Current Limitations in Thiazole-Pyridine Chemistry

The synthesis and functionalization of molecules containing both thiazole and pyridine rings can present unique challenges. The reactivity of one ring can influence the other, and the presence of the chloro-substituent on the pyridine ring adds another layer of complexity.

Future research should aim to overcome these limitations by:

Developing Selective Functionalization Methods: Devising synthetic strategies that allow for the selective modification of either the thiazole or the pyridine ring without affecting the other. This could involve the use of protecting groups or the careful choice of reaction conditions.

Exploring Novel Coupling Reactions: Investigating new cross-coupling reactions to efficiently introduce a wider range of substituents onto the this compound scaffold. While some coupling reactions with aryl halides have proven challenging for related systems, alternative methods should be explored. nih.gov

Understanding Reactivity Profiles: Conducting detailed mechanistic studies to better understand the reactivity of the 2-chloropyridine (B119429) and thiazole moieties within the hybrid structure. This knowledge can inform the design of more effective synthetic transformations. The electron-deficient nature of the pyridine ring and the potential for nucleophilic substitution of the chlorine atom are key considerations.

By addressing these challenges and pursuing the outlined future perspectives, the scientific community can continue to build upon the promising foundation of this compound research, paving the way for the development of novel therapeutics and advanced materials.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(2-Chloropyridin-3-yl)-4-phenylthiazole, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclization of thioamide intermediates with α-haloketones. For example, copper-catalyzed coupling reactions under inert atmospheres (N₂/Ar) at 80–100°C yield the thiazole core. Optimizing solvent choice (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% CuI) improves yields up to 91% . Monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and confirms substitution patterns on the pyridine and thiazole rings .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calcd. 315.0466, observed 315.0472) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages to verify purity (>95%).

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

  • Methodology : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ionic interactions. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Freeze-dried formulations are recommended for long-term storage .

Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?

  • Methodology :

  • Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT/TD-DFT) predict its photophysical properties and reactivity?

  • Methodology : TD-DFT at the B3PW91/6-31+G(d,p) level predicts excited-state intramolecular proton transfer (ESIPT) behavior, crucial for optical applications. Simulated UV-Vis spectra (e.g., λmax ~350 nm) align with experimental thin-film absorbance data . Solvent effects (IEFPCM model) refine predictions for polar environments .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Methodology :

  • SAR Analysis : Compare substituent effects (e.g., 4-phenyl vs. 4-methoxyphenyl on thiazole) using standardized assays. For example, replacing chlorine with fluorine may enhance membrane permeability but reduce target binding .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability in kinase inhibition) to identify outliers due to assay conditions (e.g., ATP concentration differences) .

Q. How do solvent polarity and reaction kinetics influence regioselectivity in its derivatization?

  • Methodology : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the thiazole C-5 position, while non-polar solvents (toluene) promote pyridine ring functionalization. Kinetic studies (e.g., pseudo-first-order rate constants) quantify these effects .

Q. What advanced techniques characterize its solid-state properties for material science applications?

  • Methodology :

  • XRD : Resolves crystal packing and π-π stacking interactions.
  • TGA/DSC : Determines thermal stability (decomposition >200°C) and phase transitions .
  • Thin-Film Spectroscopy : Measures optical bandgap (~3.1 eV) for optoelectronic device integration .

Q. How can metabolomic studies (e.g., LC-HRMS) identify its in vivo degradation pathways?

  • Methodology : Administer the compound in rodent models, then analyze plasma/urine via LC-HRMS. Phase I metabolites (e.g., hydroxylation at C-4 of thiazole) and Phase II conjugates (glucuronidation) are identified using exact mass (e.g., 262.0388 Da) and fragmentation patterns .

Key Notes

  • Methodological Focus : Answers emphasize experimental design, data validation, and comparative analysis.
  • Advanced Tools : Computational models (DFT), metabolomics (LC-HRMS), and crystallography (XRD) are prioritized for high-impact research.

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